molecular formula C9H12N2O2 B8291700 2-Methyl-6-ureidobenzyl alcohol

2-Methyl-6-ureidobenzyl alcohol

Cat. No. B8291700
M. Wt: 180.20 g/mol
InChI Key: ASCKNLFKNAGFTG-UHFFFAOYSA-N
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Patent
US04920129

Procedure details

A mixture of 2-methyl-6-ureidobenzyl alcohol (1 g) and thionyl chloride (0.66 g) in methylene chloride (20 ml) was stirred for 2 hours at room temperature and evaporated in vacuo. The residue was washed with water and dried in a desiccator to give 2-methyl-6-ureidobenzyl chloride (0.66 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([NH:10][C:11]([NH2:13])=[O:12])[C:3]=1[CH2:4]O.S(Cl)([Cl:16])=O>C(Cl)Cl>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([NH:10][C:11]([NH2:13])=[O:12])[C:3]=1[CH2:4][Cl:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(CO)C(=CC=C1)NC(=O)N
Name
Quantity
0.66 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried in a desiccator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(CCl)C(=CC=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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